molecular formula C10H14BrO3P B3262050 1-Bromo-3-diethoxyphosphoryl-benzene CAS No. 35125-65-6

1-Bromo-3-diethoxyphosphoryl-benzene

Cat. No. B3262050
CAS RN: 35125-65-6
M. Wt: 293.09 g/mol
InChI Key: RPBJRLXLLONXDW-UHFFFAOYSA-N
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Description

1-Bromo-3-diethoxyphosphoryl-benzene, also known as DEBP, is an organic compound with the molecular formula C12H17BrO2P. It is a colorless to pale yellow liquid that is used in various scientific research applications. DEBP is a phosphorus-containing compound that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 1-Bromo-3-diethoxyphosphoryl-benzene is not well understood. However, it is believed to act as a phosphorus-containing compound that can interact with biological molecules, such as proteins and nucleic acids. 1-Bromo-3-diethoxyphosphoryl-benzene may also act as a reactive intermediate in organic reactions, leading to the formation of new compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Bromo-3-diethoxyphosphoryl-benzene have not been extensively studied. However, it has been reported to exhibit moderate toxicity in animal studies. 1-Bromo-3-diethoxyphosphoryl-benzene has been shown to cause liver damage in rats when administered at high doses. It is also a skin irritant and can cause eye irritation.

Advantages and Limitations for Lab Experiments

1-Bromo-3-diethoxyphosphoryl-benzene has several advantages and limitations for lab experiments. One advantage is that it is a relatively stable compound that can be stored for long periods of time. It is also a versatile compound that can be used in various scientific research applications. However, one limitation is that it is a toxic compound that requires careful handling and disposal. It is also a relatively expensive compound, which can limit its use in some experiments.

Future Directions

There are several future directions for the use of 1-Bromo-3-diethoxyphosphoryl-benzene in scientific research. One direction is the synthesis of new phosphorus-containing compounds using 1-Bromo-3-diethoxyphosphoryl-benzene as a starting material. Another direction is the use of 1-Bromo-3-diethoxyphosphoryl-benzene as a ligand in the coordination chemistry of other transition metals. The potential use of 1-Bromo-3-diethoxyphosphoryl-benzene in medicinal chemistry and drug discovery is also an area of future research. Additionally, the study of the biochemical and physiological effects of 1-Bromo-3-diethoxyphosphoryl-benzene in animal models can provide insights into its potential toxicity and safety.

Scientific Research Applications

1-Bromo-3-diethoxyphosphoryl-benzene has been used in various scientific research applications, including as a reagent in the synthesis of other organic compounds, and as a ligand in coordination chemistry. 1-Bromo-3-diethoxyphosphoryl-benzene has been used as a starting material for the synthesis of phosphonates, phosphates, and phosphine oxides. It has also been used as a ligand in the coordination chemistry of transition metals, such as copper, cobalt, and nickel.

properties

IUPAC Name

1-bromo-3-diethoxyphosphorylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrO3P/c1-3-13-15(12,14-4-2)10-7-5-6-9(11)8-10/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBJRLXLLONXDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC(=CC=C1)Br)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-diethoxyphosphoryl-benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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